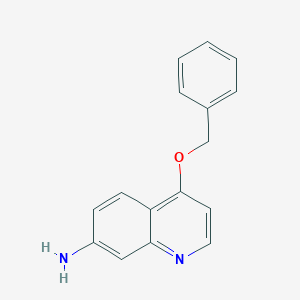
4-(Benzyloxy)quinolin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzyloxy)quinolin-7-amine is an organic compound that belongs to the quinoline family, which is a class of heterocyclic aromatic compounds. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science. The structure of this compound consists of a quinoline core with a benzyloxy group at the 4-position and an amine group at the 7-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)quinolin-7-amine can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 4-chloroquinoline with benzyl alcohol, followed by the introduction of the amine group at the 7-position. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the benzyloxy group at the 4-position. This method requires the use of a palladium catalyst, a boronic acid derivative, and a base under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis.
化学反応の分析
Types of Reactions
4-(Benzyloxy)quinolin-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-(Benzyloxy)quinolin-7-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimalarial, and antimicrobial drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Materials Science: Quinoline derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.
作用機序
The mechanism of action of 4-(Benzyloxy)quinolin-7-amine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation, apoptosis, and differentiation.
The molecular targets and pathways involved can vary depending on the specific biological activity being studied. Detailed mechanistic studies, including molecular docking and structure-activity relationship (SAR) analysis, are often conducted to elucidate the precise mode of action.
類似化合物との比較
4-(Benzyloxy)quinolin-7-amine can be compared with other similar compounds, such as:
4-Hydroxyquinoline: Similar in structure but with a hydroxyl group at the 4-position instead of a benzyloxy group.
7-Aminoquinoline: Lacks the benzyloxy group at the 4-position.
4-(Methoxy)quinolin-7-amine: Contains a methoxy group at the 4-position instead of a benzyloxy group.
The uniqueness of this compound lies in the presence of both the benzyloxy and amine groups, which can impart distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C16H14N2O |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
4-phenylmethoxyquinolin-7-amine |
InChI |
InChI=1S/C16H14N2O/c17-13-6-7-14-15(10-13)18-9-8-16(14)19-11-12-4-2-1-3-5-12/h1-10H,11,17H2 |
InChIキー |
HZUKVQMXDCVBFP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C3C=CC(=CC3=NC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


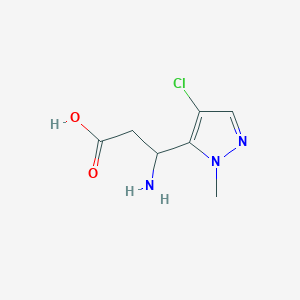
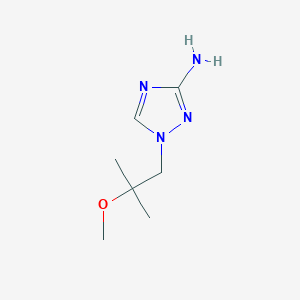
![[1-Methoxy-3-(propan-2-yl)cyclohexyl]methanamine](/img/structure/B13062404.png)

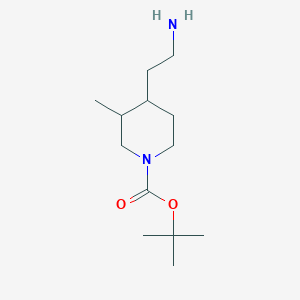
![Racemic-(3R,3aS,6aS)-tert-butyl3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13062436.png)
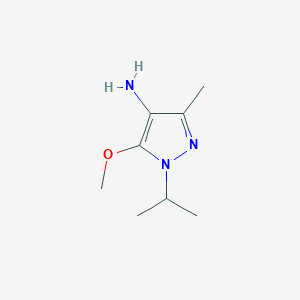
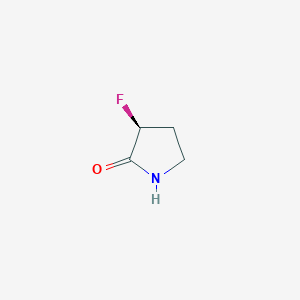
![4-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane](/img/structure/B13062453.png)

![4-[1-(Methylsulfanyl)cyclopropyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13062468.png)
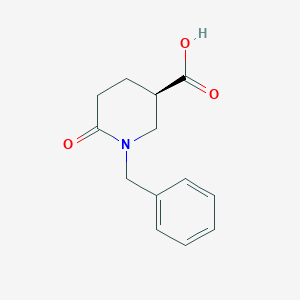
![3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thiane]](/img/structure/B13062485.png)
![2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide](/img/structure/B13062502.png)
